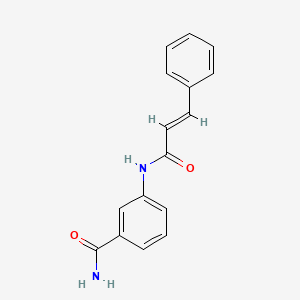

3-(Cinamoilamino)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

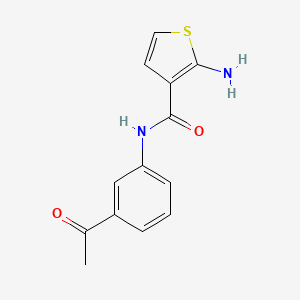

“3-(Cinnamoylamino)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acids and amine derivatives . The reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The benzamide molecule contains a total of 16 bonds. There are 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amide .

Chemical Reactions Analysis

Benzamide compounds exhibit antioxidant activity, free radical scavenging, and metal chelating activity . They can also show effective metal chelate activity .

Aplicaciones Científicas De Investigación

- Investigación: Los estudios han investigado el potencial antioxidante de la 3-(Cinamoilamino)benzamida utilizando ensayos como la capacidad antioxidante total, la eliminación de radicales libres y la quelación de metales .

- Datos experimentales: Los investigadores evaluaron la actividad antibacteriana in vitro de la this compound contra bacterias gram-positivas y gram-negativas .

- Aplicaciones: Estos compuestos se han estudiado para diversas indicaciones terapéuticas, como el tratamiento del cáncer, los agentes antiinflamatorios y los analgésicos .

- Industria del plástico y el caucho: Las amidas, incluidas las benzamidas, se utilizan en sectores industriales como la producción de plásticos y caucho .

- Agricultura: Las benzamidas tienen aplicaciones en la agricultura, aunque los usos específicos requieren más investigación .

- Implicaciones de la investigación: Comprender su aparición y funciones ayuda al diseño de fármacos y a los estudios de bioquímica .

Actividad antioxidante

Propiedades antibacterianas

Descubrimiento de fármacos

Aplicaciones industriales

Química de productos naturales

Actividad antiplaquetaria

Mecanismo De Acción

Target of Action

The primary target of 3-(Cinnamoylamino)benzamide is believed to be the enzyme poly ADP ribose polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

3-(Cinnamoylamino)benzamide interacts with its target, PARP, by binding to it and inhibiting its activity . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . The structure of 3-(Cinnamoylamino)benzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .

Biochemical Pathways

The inhibition of PARP by 3-(Cinnamoylamino)benzamide affects the DNA repair pathway . When PARP is inhibited, it can no longer use NAD+ to perform DNA repair, leading to a decrease in the amount of ATP found in the cell, which can lead to cell death .

Pharmacokinetics

It is known that the compound has a molar mass of 136154 g·mol−1

Result of Action

The molecular and cellular effects of 3-(Cinnamoylamino)benzamide’s action include the inhibition of DNA repair, changes in transcription control, and the induction of programmed cell death . These effects are due to the inhibition of PARP and the subsequent decrease in NAD+ and ATP levels in the cell .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-(Cinnamoylamino)benzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The interaction between 3-(Cinnamoylamino)benzamide and PARP inhibits the enzyme’s activity, preventing it from using up nicotinamide adenine dinucleotide (NAD+), which is crucial for cellular energy metabolism . This inhibition can lead to reduced cellular processes dependent on NAD+, such as glycolysis and ATP formation .

Cellular Effects

3-(Cinnamoylamino)benzamide has notable effects on various cell types and cellular processes. It influences cell function by inhibiting PARP, leading to decreased NAD+ levels and subsequent ATP depletion . This can result in cell death, particularly in cells under oxidative or nitrosative stress . Additionally, 3-(Cinnamoylamino)benzamide has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PARP and other related enzymes .

Molecular Mechanism

The molecular mechanism of 3-(Cinnamoylamino)benzamide involves its binding interactions with PARP. By binding to the enzyme, it prevents PARP from utilizing NAD+ for DNA repair and other cellular processes . This inhibition leads to a cascade of effects, including reduced glycolysis, electron transport, and ATP formation . The compound’s structure, similar to that of NAD+, allows it to effectively compete with NAD+ for binding to PARP, thereby inhibiting the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Cinnamoylamino)benzamide can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 3-(Cinnamoylamino)benzamide remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of PARP and prolonged effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 3-(Cinnamoylamino)benzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP without causing significant toxicity . At higher doses, it can lead to adverse effects, including severe ATP depletion and cell death . Threshold effects have been observed, where a certain dosage level is required to achieve significant PARP inhibition and subsequent cellular effects .

Metabolic Pathways

3-(Cinnamoylamino)benzamide is involved in metabolic pathways related to NAD+ metabolism. By inhibiting PARP, the compound affects the utilization of NAD+ in various biochemical reactions . This can lead to changes in metabolic flux and metabolite levels, particularly those related to energy production and DNA repair . The compound’s impact on NAD+ metabolism highlights its potential as a modulator of cellular energy balance and stress responses .

Transport and Distribution

Within cells and tissues, 3-(Cinnamoylamino)benzamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where PARP is predominantly active . The compound’s distribution within cells can influence its efficacy and the extent of its biochemical effects .

Subcellular Localization

The subcellular localization of 3-(Cinnamoylamino)benzamide is primarily within the nucleus, where it exerts its inhibitory effects on PARP . The compound’s structure allows it to penetrate the nuclear membrane and interact with nuclear enzymes and proteins . This localization is crucial for its role in modulating DNA repair and other nuclear processes .

Propiedades

IUPAC Name |

3-[[(E)-3-phenylprop-2-enoyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-16(20)13-7-4-8-14(11-13)18-15(19)10-9-12-5-2-1-3-6-12/h1-11H,(H2,17,20)(H,18,19)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMVGNNMLIDRHX-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2573555.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2573556.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2573560.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2573562.png)

![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2573572.png)